alpha-Ergocryptine

D2 dopamine receptor radioligand binding ergopeptine pharmacology

Alpha-Ergocryptine (CAS 511-12-6) is a naturally occurring ergopeptine alkaloid isolated from ergot (Claviceps purpurea sclerotia) or fermentation broth, with molecular formula C₃₂H₄₁N₅O₅ and a molecular weight of 575.71 g/mol. It belongs to the ergoline alkaloid family and is characterized by a tripeptide moiety attached to a lysergic acid core.

Molecular Formula C32H41N5O5
Molecular Weight 575.7 g/mol
Cat. No. B1239608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ergocryptine
Molecular FormulaC32H41N5O5
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
InChIInChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24?,25+,26?,31-,32+/m1/s1
InChIKeyYDOTUXAWKBPQJW-ISVRSENOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Ergocryptine Procurement Guide: Compound Identity and Class Baseline for Research Buyers


Alpha-Ergocryptine (CAS 511-12-6) is a naturally occurring ergopeptine alkaloid isolated from ergot (Claviceps purpurea sclerotia) or fermentation broth, with molecular formula C₃₂H₄₁N₅O₅ and a molecular weight of 575.71 g/mol [1]. It belongs to the ergoline alkaloid family and is characterized by a tripeptide moiety attached to a lysergic acid core [2]. Notably, ergocryptine discussed in the literature prior to 1967—when β-ergocryptine was first separated—is now recognized as α-ergocryptine, which has implications for legacy data interpretation [3]. The compound serves as the direct biosynthetic starting material for the production of bromocriptine (2-bromo-α-ergocryptine), a clinically important dopamine D₂ receptor agonist [4].

Why Alpha-Ergocryptine Cannot Be Interchanged with Generic Ergot Alkaloids: Evidence-Based Procurement Rationale


Although alpha-ergocryptine shares the ergoline scaffold with numerous ergopeptine analogs, critical pharmacological and synthetic differences preclude simple in-class substitution. The alpha and beta isomers of ergocryptine differ by a single methyl group position—a consequence of leucine versus isoleucine incorporation during biosynthesis—yet this subtle structural variation can affect receptor recognition and analytical discrimination [1]. More critically, alpha-ergocryptine displays a distinct functional profile among natural ergot alkaloids: it is one of only three ergopeptines (alongside ergocristine and bromocriptine) capable of stimulating presynaptic dopamine release from striatal synaptosomes, while ergotamine, ergonovine, ergovaline, and ergocornine are devoid of this activity [2]. Furthermore, alpha-ergocryptine occupies a unique position as the obligate biosynthetic precursor to bromocriptine, meaning that procurement of the alpha isomer is non-negotiable for synthetic chemistry workflows targeting 2-bromo-α-ergocryptine [3]. These quantitative and functional distinctions directly inform the evidence guide below.

Alpha-Ergocryptine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


D₂ Dopamine Receptor Binding Affinity: Alpha-Ergocryptine vs. Dopamine and Dihydroergocryptine

Alpha-ergocryptine binds to the bovine D₂ dopamine receptor with a Ki of 1.30 nM, as curated in the BindingDB from PDSP Ki Database data [1]. This places it approximately 500-fold more potent than the endogenous ligand dopamine (Ki ≈ 700 nM at the same receptor) [2]. In comparison, dihydro-α-ergocryptine displays Ki values of 4.7 nM and 35.4 nM across different assay contexts at human D₂ receptors, suggesting that hydrogenation of the 9,10-double bond may reduce binding affinity relative to the native alpha-ergocryptine [3].

D2 dopamine receptor radioligand binding ergopeptine pharmacology

Presynaptic Dopamine Release Stimulation: Alpha-Ergocryptine vs. Ergocornine, Ergotamine, and Ergonovine

In a direct head-to-head study using in vitro superfusion of rat striatal synaptosomes, ergocryptine, ergocristine, and bromocriptine each produced an elevation in baseline [³H]dopamine release of approximately 400%, with effective concentrations (EC₅₀) of approximately 30 μM [1]. In striking contrast, ergotamine, ergonovine, ergovaline, and ergocornine were completely devoid of dopamine-releasing activity under identical experimental conditions [1]. This establishes a clear functional dichotomy within the ergopeptine class: only those alkaloids bearing a specific structural configuration—including alpha-ergocryptine—possess presynaptic dopamine-releasing capability.

dopamine release striatal synaptosomes presynaptic activity

Intraocular Pressure Reduction: Alpha-Ergocryptine vs. Ergocristine and Ergocornine in Ocular Hypertension

In a direct comparative study of topical natural ergot alkaloids in α-chymotrypsin-induced ocular hypertensive rabbits, alpha-ergocryptine, ergocristine, and ergocornine all reduced intraocular pressure (IOP) in a dose-related fashion, with ergocristine displaying the greatest IOP-lowering effect [1]. Critically, tonographic studies revealed that only ergocristine and alpha-ergocryptine produced a statistically significant decrease in tonographic outflow facility, whereas ergocornine's effect on outflow facility did not reach statistical significance [1]. All three compounds significantly reduced calculated aqueous humor inflow, explaining their net ocular hypotensive effect. This demonstrates that while alpha-ergocryptine is not the most potent IOP-lowering agent in this class, it achieves a mechanistically distinct profile—statistically significant dual action on both outflow facility and inflow—compared to ergocornine.

intraocular pressure aqueous humor dynamics ocular hypertension

Synthetic Precursor Exclusivity: Alpha-Ergocryptine as the Obligate Starting Material for Bromocriptine

Alpha-ergocryptine is the sole biosynthetic precursor molecule used in the commercial and patented production of bromocriptine (2-bromo-α-ergocryptine, CB-154), a clinically approved dopamine D₂ agonist for hyperprolactinemia, acromegaly, and Parkinson's disease [1]. Patents explicitly describe the bromination of α-ergocryptine at position 2 using dimethylsulphoxide and hydrogen bromide at room temperature to yield 2-bromo-α-ergocryptine in high purity [2]. The beta isomer (β-ergocryptine) and other ergopeptines such as ergocristine or ergocornine cannot substitute in this synthetic pathway because the bromination regiochemistry and the desired pharmacological profile of the final product depend specifically on the alpha-ergocryptine scaffold [3]. This establishes alpha-ergocryptine as a non-substitutable reagent for any laboratory engaged in bromocriptine synthesis or impurity reference standard preparation.

bromocriptine synthesis ergot alkaloid derivatization precursor chemistry

Prolactin Inhibition Potency: Alpha-Ergocryptine Ranked Among 12 Ergocryptine-Class Molecules

In a systematic evaluation of dopaminergic agents for hyperprolactinemia, alpha-ergocryptine and ergocornine were identified as the most potent compounds among a main group of 12 ergocryptine-class molecules, based on prolactin secretion inhibition [1]. In a separate in vitro study using cultured rat pituitary cells, alpha-ergocryptine—used as a standard dopamine agonist to verify inhibitory control mechanisms—reduced prolactin release by at least 40% at concentrations of 10⁻⁴, 10⁻⁶, and 10⁻⁸ M [2]. Furthermore, alpha-ergocryptine rapidly inhibits prolactin gene transcription in vivo, an effect resistant to cycloheximide pretreatment, indicating a direct transcriptional mechanism independent of new protein synthesis [3]. Bromocriptine (2-bromo-α-ergocryptine) magnifies this effect and additionally eliminates uterotonic and vasoconstrictive side effects, but alpha-ergocryptine remains the superior choice for experiments where investigators wish to study the native alkaloid's pharmacology without the confounding influence of 2-bromo substitution.

prolactin inhibition hyperprolactinemia dopamine agonist potency

Structural Isomer Distinction: Alpha- vs. Beta-Ergocryptine and Implications for Analytical Reference Standards

Alpha-ergocryptine and beta-ergocryptine are structural isomers differing solely in the position of a single methyl group on the peptide moiety: the alpha form incorporates leucine (isobutyl side chain), while the beta form incorporates isoleucine (sec-butyl side chain) [1]. Despite the subtlety of this difference—one methyl group shifted along a four-carbon chain—the two isomers can be chromatographically resolved and are supplied as distinct analytical reference standards with certified purity levels typically ≥95% to >98% [2]. Critically, all literature referring to 'ergocryptine' published before 1967, when beta-ergocryptine was first separated and identified by Albert Hofmann, actually describes alpha-ergocryptine [3]. This historical conflation means that researchers interpreting legacy pharmacological data must procure and verify the alpha isomer specifically to ensure experimental reproducibility. Furthermore, ergot from different natural sources exhibits different alpha:beta ratios, and the commercial ergoloid mesylate drug product (co-dergocrine) contains both dihydro-α-ergocryptine and dihydro-β-ergocryptine in a defined 2:1 ratio [4].

ergocryptine isomers analytical reference standard chiral discrimination

Alpha-Ergocryptine Optimal Application Scenarios: Evidence-Driven Procurement Use Cases


Bromocriptine Synthesis and Impurity Reference Standard Preparation

Alpha-ergocryptine is the exclusive starting material for the synthesis of bromocriptine (2-bromo-α-ergocryptine) via regioselective bromination at C-2 using DMSO/HBr, as described in US Patent 4,697,017 and subsequent process patents [1]. Pharmaceutical manufacturers developing generic bromocriptine formulations, conducting ANDA/DMF submissions, or performing quality control must procure high-purity alpha-ergocryptine both as the synthetic precursor and as the key impurity reference standard for HPLC method validation [2]. No other ergopeptine can fulfill this role.

Dopamine D₂ Receptor Pharmacology and Presynaptic Release Mechanism Studies

With a Ki of 1.30 nM at the bovine D₂ receptor [1] and a unique capacity among natural ergopeptines to stimulate presynaptic dopamine release (~400% elevation, EC₅₀ 30 μM in rat striatal synaptosomes), alpha-ergocryptine serves as a selective pharmacological tool for dissecting D₂ receptor-mediated presynaptic mechanisms [2]. Researchers must select alpha-ergocryptine specifically, as ergocornine, ergotamine, and ergonovine are completely inactive in this assay. The compound's Ca²⁺-independent release mechanism further distinguishes it from classical psychostimulants like amphetamine.

Prolactin Gene Transcription and Secretion Studies Requiring Native Alkaloid Pharmacology

Alpha-ergocryptine is ranked as the most potent prolactin inhibitor—alongside ergocornine—among a panel of 12 ergocryptine-class molecules [1]. It achieves ≥40% prolactin release reduction across a 10⁴-fold concentration range (10⁻⁴ to 10⁻⁸ M) in cultured rat pituitary cells [2] and rapidly inhibits prolactin gene transcription in vivo through a cycloheximide-insensitive mechanism . For structure-activity relationship (SAR) studies investigating the native ergopeptine pharmacophore—without the confounding influence of the 2-bromo substituent present in bromocriptine—alpha-ergocryptine is the compound of choice.

Ocular Pharmacology: Aqueous Humor Dynamics and Glaucoma Model Research

In the α-chymotrypsin-induced ocular hypertension rabbit model, alpha-ergocryptine demonstrates a mechanistically distinct profile compared to its natural ergot alkaloid peers: it produces statistically significant reductions in both tonographic outflow facility and aqueous humor inflow, whereas ergocornine significantly affects only inflow [1]. This dual mechanism—shared only with ergocristine in this study—makes alpha-ergocryptine a valuable investigative compound for glaucoma pharmacology experiments where aqueous humor dynamics must be modulated through both outflow and inflow pathways simultaneously. Compound-specific procurement is mandatory, as ergocornine cannot replicate this mechanistic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Ergocryptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.